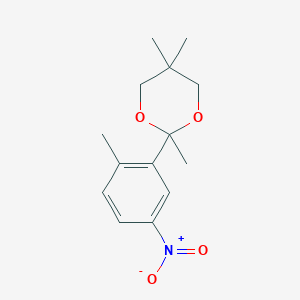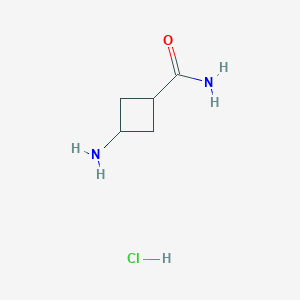
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane (TMD) is an organic compound with a wide range of applications in scientific research. TMD is a nitroaromatic compound, and is a derivative of 1,3-dioxane, a cyclic ether. It is a colorless, crystalline solid with a melting point of 66-67 °C.
科学的研究の応用
Synthesis of Novel Compounds
Research has demonstrated the synthesis of new compounds using derivatives of 1,3-dioxanes, showcasing the chemical versatility and potential for creating new molecules with potentially useful properties. For instance, the study by Kolyamshin et al. (2021) details the synthesis of new benzoates through reactions involving nitrophenyl-dioxanes, highlighting the synthetic utility of these compounds in organic chemistry (Kolyamshin et al., 2021).
Electrochemical and Electrical Properties
A study by Özer et al. (2007) explores the synthesis, characterization, and the electrochemical and electrical properties of novel cofacial bismetallophthalocyanines derived from a dioxane-based precursor. This research underscores the potential applications of dioxane derivatives in materials science, particularly in the development of new materials with specific electrochemical behaviors (Özer et al., 2007).
Renewable Energy Sources
Investigations into renewable energy sources have also utilized dioxane derivatives. Harvey et al. (2016) explored the conversion of 2,3-Butanediol into a mixture of dioxolanes, highlighting their potential as sustainable gasoline blending components or diesel oxygenates. This study points to the broader applicability of dioxane derivatives in sustainable energy solutions (Harvey et al., 2016).
Organic Syntheses and Catalysts
The field of organic synthesis often employs dioxane derivatives as intermediates or catalysts. For example, research by Dotsenko et al. (2019) on the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from a dioxane dione precursor illustrates the role these compounds can play in the preparation of drug precursors or ligands (Dotsenko et al., 2019).
Material Science Applications
In material science, the synthesis and rearrangement of dioxane-based compounds have been explored for their potential applications in creating new materials with desirable properties. For instance, the synthesis and characterization of novel N-modified glycines based on a dioxane skeleton reported by Moldovan et al. (2016) provide insights into the versatility of dioxane derivatives in materials research (Moldovan et al., 2016).
特性
IUPAC Name |
2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSWLBQDAOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)


![3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2807438.png)

![11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2807440.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2807448.png)
![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)
